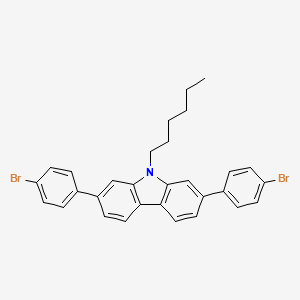
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole (2,7-BHPC) is a novel chemical compound belonging to the carbazole family. It is a highly versatile compound that has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and materials science. 2,7-BHPC is known for its unique properties, such as high thermal stability and excellent solubility in organic solvents. Furthermore, its unique structure makes it an ideal candidate for the development of new materials and drugs.
Applications De Recherche Scientifique
Novel Derivatives and Photophysical Properties
A series of nitrophenyl substituted carbazole derivatives, including 9-hexyl-3,6-bis(4-nitrophenyl)-9H-carbazole, have been synthesized to explore their photophysical properties, specifically aggregation-induced emission and mechanochromic properties. These compounds exhibit bright luminescence upon aggregate formation and show a hypochromatic shift of solid-state fluorescence with the elongation of N-substituted alkyl chains, demonstrating their potential for applications in optoelectronic devices (Hu et al., 2018).
Optoelectronic Applications
The use of carbazole derivatives as components in optoelectronic devices has been a significant area of research. For example, a novel solution-processable non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities has been designed. This compound displayed excellent solubility, thermal stability, and a high power conversion efficiency when tested in bulk-heterojunction devices, highlighting the importance of carbazole derivatives in improving the performance of organic electronic devices (Raynor et al., 2016).
Synthesis and Application in OLEDs
Carbazole-based derivatives have been synthesized and characterized for their application in organic light-emitting diodes (OLEDs). These compounds, including the 2,7-bis(4-bromophenyl)-9-hexyl-9H-carbazole, have shown promising results as host materials for blue phosphorescent OLEDs due to their high glass transition temperatures and triplet energies. This demonstrates the potential of these materials in the development of high-efficiency OLEDs (Yuan et al., 2014).
Electrochromic Properties
Carbazole derivatives have also been studied for their electrochromic properties. For instance, polymers based on carbazole-EDOT and dithienylpyrrole derivatives have been synthesized and shown to exhibit multi-electrochromic properties, changing colors under different electrical conditions. This makes them suitable for use in electrochromic devices, such as smart windows and displays (Hu et al., 2019).
Propriétés
IUPAC Name |
2,7-bis(4-bromophenyl)-9-hexylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27Br2N/c1-2-3-4-5-18-33-29-19-23(21-6-12-25(31)13-7-21)10-16-27(29)28-17-11-24(20-30(28)33)22-8-14-26(32)15-9-22/h6-17,19-20H,2-5,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJYKJYJTQPXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
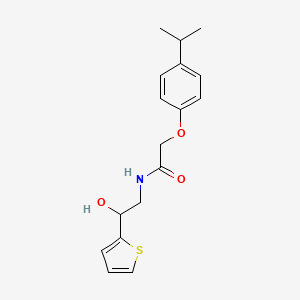
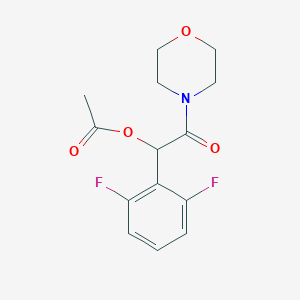
![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)
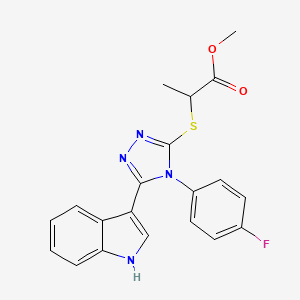
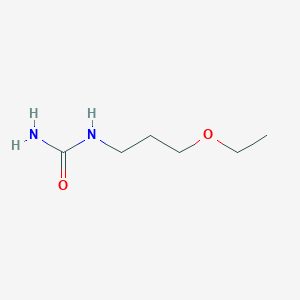
![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)
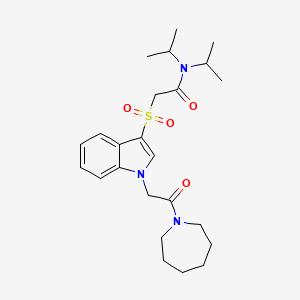
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)